5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a pyrazolo[1,5-a]pyrazine core with a 2-methoxybenzoyl substituent. Nitrogen-containing heterocycles like this one are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzoyl chloride with a suitable pyrazole derivative under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit different biological properties
Uniqueness
5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxybenzoyl group enhances its ability to interact with certain biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
5-(2-Methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core with a methoxybenzoyl substituent. Its molecular formula is C12H10N4O, and it has a molecular weight of approximately 226.24 g/mol. The structure can be represented as follows:
Research indicates that compounds within the pyrazolo family often exhibit their biological effects through interactions with various molecular targets. For example:
- Enzyme Inhibition : Pyrazolo compounds are known to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Binding : These compounds may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Activity
Several studies have reported the anticancer properties of pyrazolo derivatives. The mechanism often involves the inhibition of tumor growth by targeting specific pathways associated with cancer cell proliferation.
- Case Study : A study demonstrated that pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
Antimicrobial Activity
Pyrazolo compounds have also shown promising antimicrobial properties against both bacterial and fungal strains.
- Research Findings : In vitro assays revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds. Below is a summary table highlighting key biological activities:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Significant | Enzyme inhibition and receptor binding |
Pyrazolo[3,4-d]pyrimidine derivatives | High | Moderate | CDK inhibition |
Pyrazolo[1,3-b]thiazole derivatives | High | High | Multiple enzyme targets |
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-5-3-2-4-12(13)14(18)16-8-9-17-11(10-16)6-7-15-17/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKRAKIIZSEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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